molecular formula C17H19NO2 B2456675 2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 145673-86-5

2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2456675
CAS RN: 145673-86-5
M. Wt: 269.344
InChI Key: LWHPATCRRWDZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (hereafter referred to as 2-BDMTID) is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It is an important component of many traditional medicines, and has been studied for its potential therapeutic effects. In recent years, 2-BDMTID has gained attention for its potential use in laboratory experiments, as it has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-BDMTID is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. In addition, it has been found to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-BDMTID has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, anti-inflammatory, and anti-microbial agent. In addition, it has been found to have anti-cancer and anti-tumor effects. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

2-BDMTID has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be produced in high yields. In addition, it has a wide range of potential applications, and can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable, and can degrade quickly in the presence of light and oxygen. In addition, its effects are not always consistent, and can vary depending on the concentration and conditions used.

Future Directions

The potential applications of 2-BDMTID in laboratory experiments are still being explored. Some potential future directions for research include further investigation of its anti-cancer and anti-tumor effects, as well as its potential applications in the treatment of neurological disorders. In addition, further research could be done to explore the potential of 2-BDMTID as an antioxidant, anti-inflammatory, and anti-microbial agent. Finally, research could be done to improve the stability of 2-BDMTID, and to develop new methods for synthesizing it.

Synthesis Methods

2-BDMTID can be synthesized through a variety of methods. One widely used method is the reaction of 2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with ethyl acetate in the presence of an acid catalyst. This reaction produces 2-BDMTID in high yields and is relatively simple to perform.

Scientific Research Applications

2-BDMTID has been studied for its potential therapeutic effects, as it has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, anti-inflammatory, and anti-microbial agent. It has also been shown to have anti-cancer and anti-tumor effects. In addition, 2-BDMTID has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-8-14-15(9-12(11)2)17(20)18(16(14)19)10-13-6-4-3-5-7-13/h3-7,14-15H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHPATCRRWDZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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